Fmoc-glycinol
Overview
Description
Fmoc-Glycinol is an Fmoc protected amino alcohol . The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
Fmoc-Glycinol is used in the preparation of amphiphilic lactosides . The formation of glycosidic bonds is of fundamental importance in the assembly of glycopeptides . The particular emphasis is given to the preparation of building blocks for use in solid-phase glycopeptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy .
Molecular Structure Analysis
The Fmoc group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . Fmoc-labeled glycans can be easily delabeled and converted to glycosylamine-form or free (hemiacetal or aldehyde)-form glycans that can be used to fabricate glycan arrays or synthesize glycosyl dendrimers .
Chemical Reactions Analysis
Fmoc-glycine coupling of saccharide β-glycosylamines is used for the fractionation of oligosaccharides and formation of neoglycoconjugates .
Physical And Chemical Properties Analysis
Fmoc-Glycinol has a molecular formula of C17H17NO3 and a molecular weight of 283.32 . It has a melting point of 144-147 °C (lit.) and a predicted boiling point of 502.7±33.0 °C . It is a white to light yellow crystal powder .
Scientific Research Applications
Extracellular Matrix Applications
Fmoc-glycinol derivatives have been used to create self-supporting hydrogels that can act as extracellular matrices. These hydrogels have been tested for cytotoxicity and cell adhesion, showing potential for biomedical applications such as tissue engineering and regenerative medicine .
Pharmaceutical Applications
Research on Fmoc-derivatized peptides like Fmoc-glycinol has highlighted their role in forming hydrogels with structural and macroscopic architectures that are influenced by preparation methods and experimental conditions. These properties make them suitable for pharmaceutical applications, including drug delivery systems .
Antibacterial Hydrogel Applications
Fmoc-glycinol is also involved in the formation of amino acid-based hydrogels with broad-spectrum antibacterial properties. Such hydrogels are promising alternatives for treating bacterial infections and could be used in wound dressings or as coatings for medical devices to prevent bacterial colonization .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIFWDZVNRWYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384713 | |
Record name | Fmoc-glycinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-glycinol | |
CAS RN |
105496-31-9 | |
Record name | Fmoc-glycinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Fmoc-glycinol in peptide synthesis, particularly in the context of the research presented?
A1: Fmoc-glycinol is a crucial building block in solid-phase peptide synthesis, enabling the creation of peptide alcohols. The research highlights its use in synthesizing biologically relevant molecules like octreotide conjugates, and fragments of gramicidin and Trichorzianines []. Fmoc-glycinol, along with other Fmoc-protected amino alcohols like Fmoc-threoninol(But) and Fmoc-phenylalaninol, are attached to amine resins via a dihydropyran-2-carboxylic acid linker []. This method allows for the efficient production of peptide alcohols, which may have unique properties and applications compared to their carboxylic acid counterparts.
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